Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-: is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring fused with a nitrofuran moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- typically involves the condensation of 2-aminothiophenol with 5-nitro-2-furaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to various derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring or the nitrofuran moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole and nitrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: A simpler structure without the nitrofuran moiety.
2-Methylbenzothiazole: Contains a methyl group instead of the nitrofuran moiety.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness: Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- is unique due to the presence of both the benzothiazole and nitrofuran moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
49790-72-9 |
---|---|
Molekularformel |
C12H8N2O3S2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2-[(5-nitrofuran-2-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C12H8N2O3S2/c15-14(16)11-6-5-8(17-11)7-18-12-13-9-3-1-2-4-10(9)19-12/h1-6H,7H2 |
InChI-Schlüssel |
FDYOMQDFALMYKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.